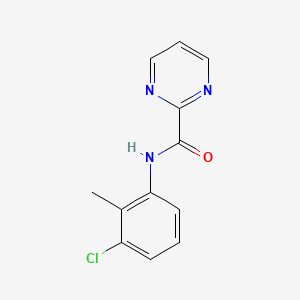

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-9(13)4-2-5-10(8)16-12(17)11-14-6-3-7-15-11/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGNFXUSEYOINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most robust method involves converting pyrimidine-2-carboxylic acid to its acid chloride, followed by reaction with 3-chloro-2-methylaniline. This approach, adapted from the synthesis of thiazolecarboxamides, proceeds in three steps:

Synthesis of Pyrimidine-2-Carboxylic Acid :

Pyrimidine-2-carboxylic acid is typically prepared via oxidation of 2-methylpyrimidine or through condensation reactions. For instance, metformin-assisted condensations of aldehydes and ketones yield functionalized pyrimidines.Acid Chloride Formation :

Treatment with oxalyl chloride in anhydrous dichloromethane at 0–5°C generates pyrimidine-2-carbonyl chloride. Excess oxalyl chloride (10–75%) ensures complete conversion.Amide Coupling :

The acid chloride reacts with 3-chloro-2-methylaniline in 1,4-dioxane or tetrahydrofuran (THF) at 20–30°C. N,N-Dimethylaniline is added as an acid scavenger to neutralize HCl, improving yields to 70–85%.

Example Procedure :

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amidation under milder conditions. This method avoids handling corrosive acid chlorides and is suitable for sensitive substrates:

Activation of Carboxylic Acid :

Pyrimidine-2-carboxylic acid (1.0 eq) is mixed with EDCl (1.2 eq) and HOBt (1-hydroxybenzotriazole, 1.2 eq) in DMF.Amine Addition :

3-Chloro-2-methylaniline (1.1 eq) is added, and the reaction is stirred at room temperature for 24 h.Work-Up :

The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, then purified via column chromatography. Yields range from 65–75%.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. For example, thioureido intermediates in thienopyrimidine synthesis achieved 80% yields in 30 minutes under microwave conditions:

Reaction Setup :

Combine pyrimidine-2-carboxylic acid (1.0 eq), 3-chloro-2-methylaniline (1.1 eq), and EDCl (1.2 eq) in DMF.Irradiation :

Heat at 100°C under 300 W microwave irradiation for 20 minutes.Purification :

Cool, filter, and recrystallize. Yields reach 70–80% with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- 1,4-Dioxane vs. THF : 1,4-Dioxane provides higher yields (76.8%) due to better solubility of intermediates. THF is less effective, with yields dropping to 60%.

- Temperature : Reactions at 20–30°C minimize side products like N,N'-bis-pyrimidinylurea. Elevated temperatures (>45°C) promote decomposition.

Stoichiometry and Additives

- Oxalyl Chloride Excess : A 10–75% excess ensures complete acid chloride formation.

- Acid Scavengers : N,N-Dimethylaniline (1.1 eq) improves yields by 15% compared to triethylamine.

Characterization and Analytical Data

Spectral Analysis

IR Spectroscopy :

¹H NMR (400 MHz, DMSO-d₆) :

Mass Spectrometry :

Industrial-Scale Considerations

Adapting the acid chloride method for large-scale production (e.g., 300-gallon reactors) involves:

- Slurry Handling : Maintaining supersaturated solutions to induce crystallization.

- Quenching : Gradual water addition to control exotherms below 35°C.

- Drying : Vacuum drying at 55°C ensures residual solvent removal.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the carboxamide group to form different functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

Biological Research: The compound is used as a tool in biological research to study the effects of pyrimidine derivatives on various biological pathways and targets.

Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 811466-34-9)

- Structural Differences : The pyrazolo[1,5-a]pyrimidine core replaces the pyrimidine ring, introducing a fused pyrazole moiety. This modification increases aromaticity and may enhance binding to hydrophobic protein pockets.

- Molecular Weight : C14H11N4OCl (286.72 g/mol), identical to the target compound but with a distinct heterocyclic system.

- Implications : The pyrazolo-pyrimidine scaffold is commonly associated with improved metabolic stability in drug discovery, though solubility may decrease due to added hydrophobicity .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structural Features : Features a dihydropyridine ring with a ketone group (2-oxo) instead of pyrimidine. The bromine substituent replaces chlorine on the phenyl ring.

- Planarity and Conformation : The molecule adopts a near-planar conformation (dihedral angle: 8.38° between aromatic rings), stabilized by intramolecular N–H⋯O hydrogen bonds. This planarity is critical for crystal packing and intermolecular interactions.

- Isostructural Relationship : The bromo analog is isostructural with N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide, highlighting that halogen substitution (Cl → Br) minimally affects overall geometry but may alter electronic properties and reactivity .

N-(3-chloro-2-methylphenyl)-5,6-dimethyl-7-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide (L555-0509)

- Structural Complexity : Incorporates a pyrrolo[2,3-d]pyrimidine core with additional piperidinyl, phenyl, and methyl substituents.

- Molecular Weight : 474.01 g/mol, significantly higher than the target compound (286.72 g/mol).

- Functional Implications : The bulky substituents likely enhance target affinity but reduce solubility and oral bioavailability. Such modifications are typical in kinase inhibitors to improve selectivity .

3-Chloro-N-phenyl-phthalimide

- Core Structure : Phthalimide-based, lacking the pyrimidine-carboxamide linkage.

- Applications : Primarily used in polymer synthesis (e.g., polyimides), emphasizing the role of chloro-phenyl groups in material science rather than bioactivity. This contrast underscores the importance of the carboxamide group in medicinal chemistry .

Key Comparative Insights

Structural and Electronic Effects

- Heterocyclic Core: Pyrimidine derivatives (target compound) offer balanced hydrogen-bonding capacity, while pyrazolo-pyrimidines (CAS 811466-34-9) enhance hydrophobicity. Dihydropyridines () introduce keto-enol tautomerism, affecting reactivity.

- Halogen Substitution : Chlorine vs. bromine alters electronegativity and van der Waals interactions, influencing binding kinetics and crystal packing .

Physicochemical Properties

Biological Activity

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro and methyl group on the phenyl ring, which enhances its pharmacological properties. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Activity

This compound has shown promising anticancer activity in various studies:

- Inhibition of Cancer Cell Proliferation : The compound exhibited significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells, with an IC value of 0.126 μM. Importantly, it demonstrated a 19-fold selectivity for cancer cells over non-cancerous MCF10A cells .

- Mechanisms of Action : The compound's anticancer effects are associated with the activation of caspase pathways, promoting apoptosis in cancer cells. It also inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound against SARS-CoV-2. In vitro studies indicated that the compound acts as an inhibitor of the main protease (MPro) critical for viral replication. Computational docking studies revealed strong binding interactions between the compound and the active site of MPro, suggesting its potential as a therapeutic agent against COVID-19.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that derivatives related to N-(3-chloro-2-methylphenyl)pyrimidine exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .

Research Findings and Case Studies

Several key studies have contributed to our understanding of the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with 3-chloro-2-methylaniline using activating agents like HATU or EDCl. For example, in analogous pyrimidine carboxamide syntheses, HATU and DMAP in dichloromethane (DCM) at 0–5°C provided optimal coupling efficiency . Reaction parameters such as solvent polarity (e.g., DCM vs. DMF), stoichiometric ratios of coupling reagents, and temperature control are critical for minimizing side products. Pre-activation of the carboxylic acid with HATU before adding the amine precursor can enhance yields by 15–20% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the structure, particularly the amide bond (δ ~8.0–8.5 ppm for NH in 1H NMR) and aromatic substituents. For example, 13C NMR of similar compounds shows carbonyl carbons at δ ~161–165 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for detecting halogenated fragments (e.g., Cl isotopes) .

- UV-Vis Spectroscopy : Useful for studying electronic transitions in the pyrimidine ring, with λmax often observed at 260–280 nm due to π→π* transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Strategies include:

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in MDR-Mtb models) to confirm target specificity .

- Purity Analysis : Quantify impurities (>98% purity via HPLC) and assess their impact on biological activity. For example, residual solvents like DMF can artificially suppress enzyme activity .

- Structural Confirmation : Use X-ray crystallography (as in related compounds) to verify the tautomeric form, which can influence binding interactions .

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring to enhance electrophilicity and target binding. For instance, trifluoromethyl groups improved antifungal activity in pyrimidine carboxamide derivatives .

- Scaffold Hybridization : Combine the pyrimidine core with thiophene or benzothiazine moieties to exploit π-stacking interactions, as seen in voltage-gated sodium channel blockers .

- Computational Modeling : Use docking studies (e.g., FRIGATE algorithm) to predict binding poses with targets like Ag85C in Mycobacterium tuberculosis, followed by synthetic validation .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water or PEG-400 mixtures (≤10% v/v) to maintain solubility without inducing toxicity .

- Prodrug Design : Convert the carboxamide to a phosphate ester or glycoside derivative for improved hydrophilicity, as demonstrated in pyrazolo[1,5-a]pyrimidine analogs .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability, with particle size <200 nm for optimal tissue penetration .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Purification Complexity : Replace column chromatography with recrystallization using ethanol/water mixtures, which reduced purification time by 40% in scaled-up syntheses of related amides .

- Exothermic Reactions : Implement controlled addition of reagents (e.g., via syringe pumps) and cooling systems to manage heat generation during coupling steps .

- By-Product Formation : Optimize stoichiometry (1.2:1 amine:carboxylic acid ratio) and use scavengers like molecular sieves to absorb excess reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.